2-(4-Benzylpiperidin-1-yl)-8-((4-methylbenzyl)oxy)quinoline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

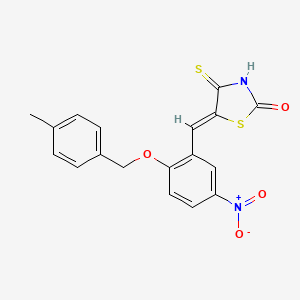

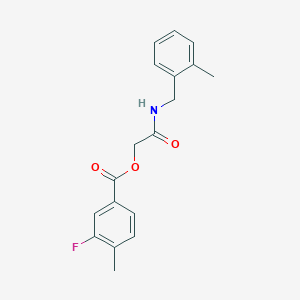

The compound “2-(4-Benzylpiperidin-1-yl)-8-((4-methylbenzyl)oxy)quinoline” is a complex organic molecule that contains a quinoline group, a benzylpiperidine group, and a methylbenzyl group. Quinolines are aromatic compounds that are often used in the synthesis of pharmaceuticals and dyes. Benzylpiperidines are a class of organic compounds containing a piperidine ring substituted at one position by a benzyl group .

Molecular Structure Analysis

The molecular structure of this compound, based on its name, would include a quinoline core, with a benzylpiperidine group attached at the 2-position and a methylbenzyl group attached at the 8-position via an oxygen atom. The exact structure and the positions of these groups would need to be confirmed through techniques such as NMR spectroscopy or X-ray crystallography .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. The quinoline group could potentially undergo electrophilic substitution reactions, while the piperidine ring could potentially undergo reactions at the nitrogen atom .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Some general predictions can be made based on the groups present in the molecule. For example, the presence of the aromatic quinoline and benzyl groups would likely make the compound relatively non-polar and insoluble in water .Scientific Research Applications

Synthesis and Catalytic Applications

The compound, 2-(4-Benzylpiperidin-1-yl)-8-((4-methylbenzyl)oxy)quinoline, has not been directly mentioned in the scientific literature. However, research on related quinoline derivatives highlights the significant potential of quinoline compounds in various scientific applications, particularly in synthesis and catalysis. For instance, quinoline derivatives have been employed as ligands in rhodium-catalyzed asymmetric hydrogenation of functionalized alkenes, demonstrating excellent enantioselectivities and high catalytic activities (T. Imamoto et al., 2012). This suggests that structurally similar compounds like 2-(4-Benzylpiperidin-1-yl)-8-((4-methylbenzyl)oxy)quinoline could potentially be explored for their catalytic applications or as ligands in asymmetric synthesis.

Sustainable Synthesis

Quinoline derivatives have also been highlighted for their role in sustainable chemistry. For example, manganese PNP pincer complexes have catalyzed the synthesis of substituted quinolines and pyrimidines in an environmentally benign manner, showcasing the utility of quinoline derivatives in green chemistry (Matthias Mastalir et al., 2016). The research underscores the potential of quinoline-based compounds in facilitating reactions that align with principles of sustainability and atom economy.

Fluorescent Properties

The fluorescent properties of quinoline derivatives have been studied for their application in linking to biomolecules and biopolymers. A study on 2-amino substituted quinolines revealed their potential for developing highly fluorescent molecules suitable for bioconjugation (W. Stadlbauer et al., 2006). This suggests that compounds like 2-(4-Benzylpiperidin-1-yl)-8-((4-methylbenzyl)oxy)quinoline could be explored for their fluorescent properties, particularly in the context of biological imaging or as fluorescent markers.

Anti-Cancer and Anti-Microbial Activity

Quinoline and its derivatives have shown effective anti-cancer activity, making them valuable in the development of new anticancer drugs. The synthetic versatility of quinoline allows for the generation of structurally diverse derivatives, some of which inhibit critical biological targets such as tyrosine kinases and DNA repair mechanisms (Solomon Vr & H. Lee, 2011). Additionally, quinoxaline derivatives, structurally related to quinolines, have demonstrated antimicrobial activity against bacterial and yeast strains (Mónica Vieira et al., 2014). This broad spectrum of biological activity highlights the potential of 2-(4-Benzylpiperidin-1-yl)-8-((4-methylbenzyl)oxy)quinoline and similar compounds in pharmaceutical research, particularly in the development of novel therapeutics with anti-cancer or anti-microbial properties.

Future Directions

The future directions for research on this compound would depend on its observed properties and potential applications. If it shows promising biological activity, it could be further studied for potential use in pharmaceuticals. Alternatively, if it has interesting chemical properties, it could be studied for use in materials science or other areas of chemistry .

properties

IUPAC Name |

2-(4-benzylpiperidin-1-yl)-8-[(4-methylphenyl)methoxy]quinoline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H30N2O/c1-22-10-12-25(13-11-22)21-32-27-9-5-8-26-14-15-28(30-29(26)27)31-18-16-24(17-19-31)20-23-6-3-2-4-7-23/h2-15,24H,16-21H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CURGLLLCDCGYJF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)COC2=CC=CC3=C2N=C(C=C3)N4CCC(CC4)CC5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H30N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

422.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Benzylpiperidin-1-yl)-8-((4-methylbenzyl)oxy)quinoline | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Pentyl 2-methyl-5-(4-methylphenylsulfonamido)naphtho[1,2-b]furan-3-carboxylate](/img/structure/B2996039.png)

![[4-[(Z)-2-Cyano-3-(octylamino)-3-oxoprop-1-enyl]-2-methoxyphenyl] thiophene-2-carboxylate](/img/structure/B2996041.png)

![(3E,5E)-3,5-bis[(2,4-dimethylphenyl)methylidene]-1-methylpiperidin-4-one](/img/structure/B2996051.png)

![1-Azabicyclo[3.2.1]octan-6-ol hydrochloride](/img/structure/B2996054.png)

![N-(2-(2-(4-methoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2-(m-tolyl)acetamide](/img/structure/B2996056.png)

![5-[(2-Bromoanilino)methyl]-8-quinolinol](/img/structure/B2996057.png)

![3-[1-[4-(Trifluoromethyl)pyrimidin-2-yl]azetidin-3-yl]imidazolidine-2,4-dione](/img/structure/B2996059.png)